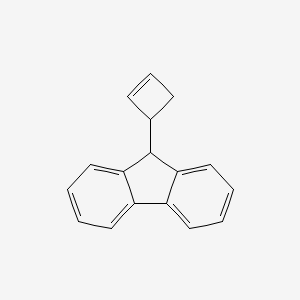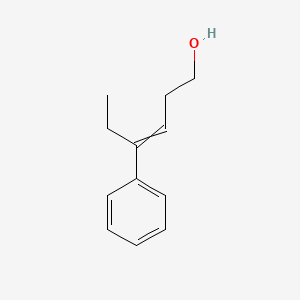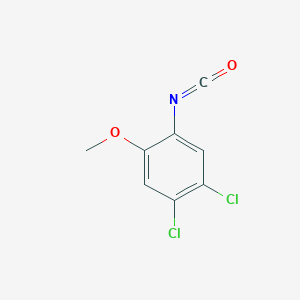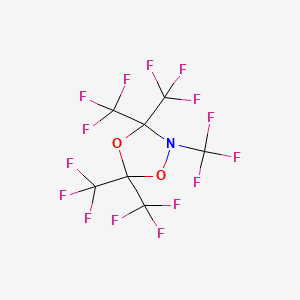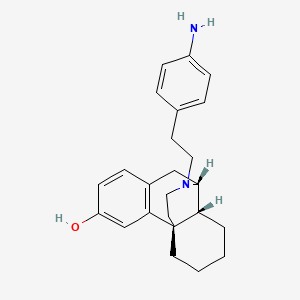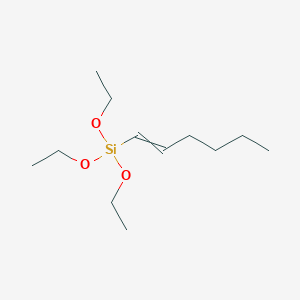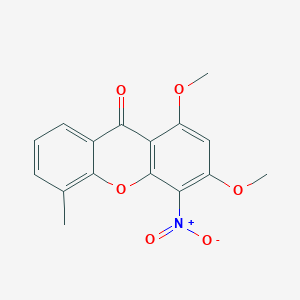
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . This reaction typically requires a dehydrating agent such as acetic anhydride and is often catalyzed by zinc chloride or phosphoryl chloride to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Análisis De Reacciones Químicas
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with acetylcholinesterase, leading to its inhibitory effects .
Comparación Con Compuestos Similares
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,6-Dimethoxy-9H-xanthen-9-one: Similar in structure but lacks the nitro group, which may affect its biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: Another nitro-substituted xanthone with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
62497-54-5 |
|---|---|
Fórmula molecular |
C16H13NO6 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-methyl-4-nitroxanthen-9-one |
InChI |
InChI=1S/C16H13NO6/c1-8-5-4-6-9-14(18)12-10(21-2)7-11(22-3)13(17(19)20)16(12)23-15(8)9/h4-7H,1-3H3 |
Clave InChI |
HLUVUDUNTHLVCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


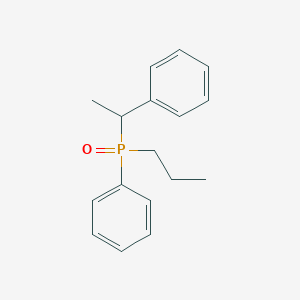
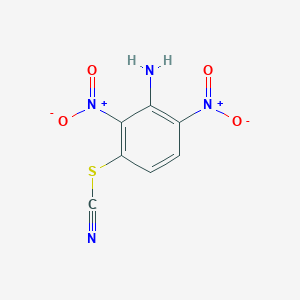
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

